molecular formula C8H14Cl2N2 B1374634 4-(1-Aminoethyl)aniline dihydrochloride CAS No. 32478-67-4

4-(1-Aminoethyl)aniline dihydrochloride

Cat. No. B1374634
CAS RN: 32478-67-4
M. Wt: 209.11 g/mol
InChI Key: RBTZGSNSUNOPNF-UHFFFAOYSA-N
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Description

“4-(1-Aminoethyl)aniline dihydrochloride” is a chemical compound with the molecular formula C8H14Cl2N2 . It has a molecular weight of 209.12 . It is a solid substance that is stored at room temperature in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “4-(1-Aminoethyl)aniline dihydrochloride” is 1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H/t6-;;/m1../s1 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

“4-(1-Aminoethyl)aniline dihydrochloride” is a solid substance . It is stored at room temperature in an inert atmosphere . The molecular weight of the compound is 209.12 .

Scientific Research Applications

  • Synthesis of Key Intermediates for Medical Applications :

    • Hashimoto et al. (2002) developed an efficient synthesis of a related compound, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, which is a key intermediate for the CCR5 antagonist TAK-779. This synthesis is significant for medical research, particularly in drug development (Hashimoto et al., 2002).
  • Corrosion Inhibition :

    • Xu et al. (2015) investigated the corrosion inhibition properties of 4-amino-N,N-di-(2-pyridylmethyl)-aniline on mild steel in hydrochloric acid. This study provides insight into the potential application of similar aniline derivatives in protecting metals from corrosion (Xu et al., 2015).
  • Material Science and Dendrimer Synthesis :

    • Morar et al. (2018) focused on the use of 4-(n-octyloxy)aniline, a component similar to 4-(1-Aminoethyl)aniline dihydrochloride, in the synthesis and structure of novel G-2 melamine-based dendrimers. These dendrimers have potential applications in material science and nanotechnology (Morar et al., 2018).
  • Electrochemical Applications :

    • Mu (2004) synthesized poly(aniline-co-o-aminophenol), demonstrating how derivatives of aniline can be used in electrochemical applications, particularly in the development of conducting polymers (Mu, 2004).
  • Environmental Applications :

    • Huang Wei (2007) studied the degradation of 4-Amino-dimethyl-aniline hydrochloride, a compound related to 4-(1-Aminoethyl)aniline dihydrochloride, by a bio-electro reactor. This research is crucial for environmental applications, particularly in wastewater treatment (Huang Wei, 2007).
  • Biomedical Applications :

    • Luliński et al. (2014) developed an imprinted polymer using 4-(2-aminoethyl)aniline as a pseudo-template for the efficient separation of dopamine. This application is particularly relevant in the field of biomedical analysis and drug development (Luliński et al., 2014).
  • Synthesis of Novel Compounds :

    • Boschelli et al. (2001) worked on optimizing quinolinecarbonitriles, which are structurally related to anilines like 4-(1-Aminoethyl)aniline dihydrochloride, as potent inhibitors of Src kinase activity. Such research contributes to the field of medicinal chemistry and drug design (Boschelli et al., 2001).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

4-(1-aminoethyl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6(9)7-2-4-8(10)5-3-7;;/h2-6H,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTZGSNSUNOPNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Aminoethyl)aniline dihydrochloride

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